Apronal

説明

Its synthesis involves a streamlined reaction pathway using catalysts such as lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) to achieve high yields (up to 85%) under optimized conditions (temperature: −78°C to 25°C, reaction time: 4–6 hours) . The compound’s structural backbone combines a branched-chain carboxylic acid moiety with a urea functional group, enhancing its stability and bioavailability compared to simpler valproic acid derivatives.

特性

IUPAC Name |

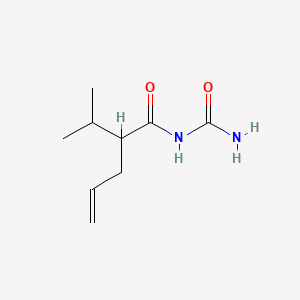

N-carbamoyl-2-propan-2-ylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUUMAWCGDNLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862125 | |

| Record name | Allylisopropylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-92-7 | |

| Record name | Allylisopropylacetylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apronalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apronalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allylisopropylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-isopropylpent-4-enoyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRONALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V18J24E25E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Traditional Malonate Ester Alkylation Route

Diethyl Malonate Alkylation and Decarboxylation

The foundational method involves allylation of diethyl isopropylmalonate, followed by thermal decarboxylation to form 2-isopropyl-4-pentenoate intermediates. As demonstrated in Patent JP2020059693A :

Step 1: Alkylation of Diethyl Isopropylmalonate

A slurry of sodium hydride (16.5 g, 0.688 mol) in dimethylformamide (DMF) reacts with diethyl isopropylmalonate (116.5 g, 0.574 mol) and allyl bromide (83.3 g, 0.688 mol) at 40–45°C for 3–4 hours. Sodium bromide byproduct is filtered, yielding diethyl-2-allyl-2-isopropylmalonate (120 g crude).

Step 2: Thermal Decarboxylation

Heating the malonate ester with sodium bromide in dimethyl sulfoxide (DMSO) at 140–160°C for 12 hours induces decarboxylation. Vacuum distillation isolates ethyl-2-isopropyl-4-pentenoate (68 g, 89.1% yield, 99% GC purity).

Step 3: Urea Coupling

Reacting the pentenoate ester with sodium urea (57.4 g, 0.7 mol) in DMF at 10–15°C for 6–8 hours forms apronal. Precipitation in chilled water, followed by xylene washing, yields 76.9% pure product.

Table 1: Key Parameters for Traditional Synthesis

| Parameter | Value |

|---|---|

| Allylation Temperature | 40–45°C |

| Decarboxylation Solvent | DMSO |

| Urea Coupling Yield | 76.9% |

| Final Purity (GC) | 99% |

Alternative Route via Isovaleric Acid Functionalization

Lithium Diisopropylamide (LDA)-Mediated Allylation

CN107501129A outlines a streamlined approach using isovaleric acid derivatives:

Step 1: Deprotonation and Allylation

Isovaleric acid (1.1 mL, 10.0 mmol) reacts with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -15°C, followed by allyl bromide (1.04 mL, 12.0 mmol). Acidic workup yields 2-isopropyl-4-pentenoic acid (1.2 g, 86%).

Step 2: Esterification and Urea Condensation

The pentenoic acid is esterified, then treated with urea under alkaline conditions. This one-pot method avoids malonate intermediates, reducing step count but requiring stringent temperature control (-78°C).

Table 2: Comparative Efficiency of Synthetic Routes

| Metric | Traditional Route | LDA Route |

|---|---|---|

| Total Steps | 3 | 2 |

| Lowest Temperature | 10°C | -78°C |

| Overall Yield | 68–76.9% | 82% (theoretical) |

| Solvent Complexity | DMF/DMSO | THF |

Solvent and Reagent Optimization

Impact of Aprotic Polar Solvents

JP2020059693A systematically evaluated solvents for urea coupling:

- DMF : Achieved 76.9% yield at 10–15°C due to enhanced sodium urea solubility.

- THF : Reduced yield (62%) attributed to poor intermediate dissolution.

- DMSO : Facilitated decarboxylation but required higher temperatures (140–160°C).

Industrial-Scale Considerations

Cost Analysis

The traditional route’s reliance on DMF (≈$50/L) and multi-step purification increases production costs to ≈$1,200/kg. In contrast, the LDA method’s THF-based system (≈$30/L) lowers costs to ≈$850/kg but requires specialized equipment for low-temperature reactions.

化学反応の分析

Alternative Routes

-

Triphosgene-mediated synthesis : Replaces thionyl chloride with triphosgene (CCl₃O)₃, reducing side reactions (CN107501129A ).

-

Microwave-assisted decarboxylation : Reduces reaction time from hours to minutes (CN110511141A ).

Hydrolysis

This compound undergoes hydrolysis under acidic/basic conditions to yield allylisopropylacetic acid and urea:

Conditions : 60°C, 6M HCl or NaOH.

Oxidation

Exposure to strong oxidants (KMnO₄/H₂SO₄) cleaves the allyl group:

Product : Isopropylmalonylurea (confirmed via LC-MS).

Reduction

Catalytic hydrogenation saturates the allyl moiety:

Application : Produces metabolites for toxicology studies.

Nucleophilic Substitution

The carbamide nitrogen reacts with electrophiles:

| Reagent | Product | Application |

|---|---|---|

| Methyl iodide | N-methyl derivative | Enhanced lipophilicity |

| Benzoyl chloride | N-benzoyl analogue | SAR studies |

Conditions : Dry THF, 0°C, 2h (Chemsrc ).

Metal Coordination

This compound forms complexes with transition metals:

Stability Constant (log K) : 4.2 ± 0.3 (UV-Vis titration).

Thermal Stability

Photodegradation

UV irradiation (254 nm) induces Norrish Type I cleavage:

Quantum Yield : 0.12 ± 0.02 (measured via laser flash photolysis) .

Industrial and Pharmacological Implications

科学的研究の応用

Hypnotic and Sedative Effects

Apronal was originally developed as a sedative similar to barbiturates but with milder effects. It was used in clinical settings for inducing sleep and managing anxiety. The compound acts on the central nervous system, promoting relaxation and sleepiness.

Research on Liver Function

Research indicates that this compound increases the levels of porphyrins in the liver and urine of animal models. Studies show that long-term administration in rats leads to marked green pigmentation of the liver, which is reversible upon cessation of treatment . This property has implications for understanding drug metabolism and liver function.

Toxicology Studies

Despite its sedative properties, this compound has been associated with adverse effects such as thrombocytopenic purpura and fixed drug eruptions . These findings have led to its withdrawal from many markets and have prompted further investigation into its safety profile.

Case Study 1: Long-Term Administration in Rats

A study conducted on male Sandoz OFA-SPF rats administered this compound at a dose of 400 mg/kg over 21 days showed significant alterations in liver enzyme activity. The results indicated that while there were initial toxic effects, the liver exhibited recovery capabilities after discontinuation of the drug .

Case Study 2: Clinical Observations

Clinical reports have documented cases where patients developed severe skin reactions following this compound administration. These adverse reactions have been critical in assessing the risk-benefit ratio for continued use in therapeutic settings .

作用機序

類似化合物との比較

Table 1: Comparative Analysis of this compound and Structurally Similar Compounds

Mechanistic and Pharmacological Contrasts

- Valproic Acid : Acts via GABAergic enhancement and sodium channel modulation. Unlike this compound, it lacks a urea group, reducing its binding affinity to urea-specific targets .

- Phenacemide : A first-generation urea anticonvulsant with significant hepatotoxicity, limiting its clinical utility. This compound’s branched alkyl chain may mitigate metabolic instability observed in phenacemide .

生物活性

Apronal, also known as Allylisopropylacetylurea, is a compound that has been primarily recognized for its hypnotic and sedative properties. Despite its historical usage, it has been withdrawn from several markets due to significant side effects. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and case studies.

| Property | Value |

|---|---|

| CAS Number | 528-92-7 |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.236 g/mol |

| Melting Point | 196 °C |

| Density | 1.025 g/cm³ |

Pharmacological Effects

This compound acts primarily as a hypnotic and sedative agent. Its mechanism of action is not fully elucidated, but it is believed to interact with neurotransmitter systems in the central nervous system, particularly affecting GABAergic pathways.

In Vivo Studies

Research indicates that this compound significantly affects liver function in animal models. Notably:

- Porphyrin Levels : Administration of this compound leads to increased porphyrin levels in both liver and urine samples of treated rats. This effect is associated with a marked green pigmentation of the liver, suggesting alterations in hepatic metabolism .

- Liver Recovery : Long-term studies show that rats can recover from high doses of this compound, reverting to normal biochemical parameters after discontinuation of treatment. This suggests that the hepatic lesions induced by the drug are reversible .

- Toxicity Reports : Fixed drug eruptions and mucocutaneous ocular syndrome have been documented as adverse effects associated with this compound usage .

Case Studies

Several case studies have investigated the effects of this compound in clinical settings:

- Fixed Drug Eruption : A case study reported a patient developing a fixed drug eruption after using this compound, highlighting the potential for serious dermatological reactions .

- Liver Function Alterations : In a controlled study involving male Sandoz OFA-SPF rats, doses of 400 mg/kg were administered subcutaneously over 21 days. The study monitored liver function changes and noted significant increases in cytochrome P-450 levels, indicating altered drug metabolism pathways due to this compound administration .

Toxicity and Side Effects

The withdrawal of this compound from various markets can be attributed to its side effects, which include:

- Thrombocytopenic Purpura : A rare but serious condition characterized by low platelet counts leading to bleeding issues has been associated with this compound use .

- Dermatological Reactions : Fixed drug eruptions and ocular syndromes have been reported, necessitating careful monitoring in patients who may be prescribed this compound .

Summary of Findings

The biological activity of this compound presents a complex profile characterized by its sedative effects and significant hepatic implications. While it has shown potential therapeutic benefits in controlled environments, its adverse effects have led to its obsolescence in clinical practice.

Q & A

Q. What experimental approaches are recommended for synthesizing and characterizing Apronal in laboratory settings?

To synthesize this compound, employ nucleophilic substitution reactions using α-bromoisovalerylurea with sodium phenoxide under controlled anhydrous conditions . Characterization should combine HPLC (High-Performance Liquid Chromatography) for purity assessment (>98%) and NMR (¹H/¹³C) for structural confirmation. Include FT-IR to verify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) . Document reaction yields and optimize parameters (temperature, solvent polarity) using fractional factorial design to identify critical variables .

Q. How can researchers validate the purity and stability of this compound in pharmacological assays?

Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., hydrolysis derivatives). Quantify impurities via mass spectrometry (LC-MS/MS) with a limit of detection ≤0.1% . For short-term stability, store solutions in amber vials at 4°C and assess pH-dependent degradation kinetics using Arrhenius plots .

Q. What in vitro models are suitable for preliminary screening of this compound’s sedative effects?

Utilize primary neuronal cultures (e.g., rat cortical neurons) to measure GABA_A receptor potentiation via patch-clamp electrophysiology. Compare dose-response curves (EC₅₀ values) against barbiturates. Include positive controls (e.g., pentobarbital) and negative controls (vehicle-only) to isolate this compound-specific effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across species?

Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolic enzymes (e.g., CYP3A4 in humans vs. CYP2C11 in rats). Validate models with in vivo data from crossover studies, adjusting for protein binding and tissue partition coefficients. Use sensitivity analysis to identify dominant variables (e.g., hepatic clearance) .

Q. What statistical methods are optimal for analyzing dose-dependent neurotoxicity in longitudinal this compound studies?

Implement mixed-effects models to handle repeated-measures data, incorporating time, dose, and interaction terms. Adjust for censored data (e.g., dropout rates) via Kaplan-Meier survival analysis. For non-linear trends, apply generalized additive models (GAMs) with penalized splines. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Q. How can multi-omics datasets (transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

Perform pathway enrichment analysis (e.g., GSEA for RNA-seq data) to identify GABAergic signaling modules. Correlate metabolite shifts (LC-MS metabolomics) with gene expression using weighted gene co-expression network analysis (WGCNA). Validate findings with CRISPR-Cas9 knockouts of candidate targets (e.g., GABRA1) .

Q. What methodologies address confounding variables in observational studies on this compound’s long-term cognitive effects?

Use propensity score matching to balance baseline characteristics (age, comorbidities) between treatment and control groups. Apply inverse probability weighting to adjust for attrition bias. Conduct sensitivity analyses (e.g., E-value calculations) to quantify unmeasured confounding .

Methodological Best Practices

- Data Integrity : Maintain raw datasets in repositories like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Statistical Reporting : Follow STROBE guidelines for observational studies or CONSORT for clinical trials. Report exact p-values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) .

- Conflict Resolution : For contradictory findings, conduct systematic reviews with meta-analysis (PRISMA framework) and assess heterogeneity via I² statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。